molecular formula C20H20Cl2N2O2S B320707 4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide

4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide

Cat. No.: B320707
M. Wt: 423.4 g/mol
InChI Key: KLGUYFXTBNEHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a complex structure that includes a dichlorophenoxy group, a dihydroquinoline moiety, and a butanamide backbone, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy and dihydroquinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include thionyl chloride, which facilitates the formation of the carbonothioyl group, and various catalysts that promote the coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the quinoline moiety, leading to different reduced forms.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of phenoxy-substituted derivatives.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)butanamide shares similarities with other compounds that contain dichlorophenoxy and quinoline moieties, such as:
    • 4-(2,4-dichlorophenoxy)butanoic acid
    • N-(3,4-dihydroquinolin-1(2H)-ylcarbonothioyl)butanamide

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H20Cl2N2O2S

Molecular Weight

423.4 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(3,4-dihydro-2H-quinoline-1-carbothioyl)butanamide

InChI

InChI=1S/C20H20Cl2N2O2S/c21-15-9-10-18(16(22)13-15)26-12-4-8-19(25)23-20(27)24-11-3-6-14-5-1-2-7-17(14)24/h1-2,5,7,9-10,13H,3-4,6,8,11-12H2,(H,23,25,27)

InChI Key

KLGUYFXTBNEHDU-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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